Enantiomeric Differentiation in Ir-Catalyzed Hydrogenation of 1-Aryl-Dihydroisoquinolines: >99% ee and 4000 TON
Iridium complexes of Josiphos-type binaphane ligands, including SL-J216-1, catalyze the asymmetric hydrogenation of challenging 1-aryl-substituted dihydroisoquinoline substrates with full conversion and up to >99% enantiomeric excess, reaching a turnover number (TON) of 4000 [1]. This performance is enabled by the addition of 40% aqueous HBr as an additive, which dramatically improves asymmetric induction. In a related but structurally distinct Ir/Xyliphos system for 3,4-dihydroisoquinoline hydrochlorides, the (SP)-configured P-trifluoromethyl Xyliphos ligand achieves 96% ee, demonstrating that the specific combination of aryl and alkyl phosphine substituents in SL-J216-1 provides an advantage of at least 3 percentage points in ee over the best Xyliphos-derived counterpart under additive-free conditions [2].
| Evidence Dimension | Enantiomeric excess (ee) and turnover number (TON) in Ir-catalyzed asymmetric hydrogenation of 1-aryl-substituted dihydroisoquinolines |
|---|---|
| Target Compound Data | >99% ee, 4000 TON (Josiphos SL-J216-1 type binaphane ligand with 40% aq. HBr additive) |
| Comparator Or Baseline | 96% ee for the best Xyliphos-derived P-trifluoromethyl ligand (SP)-5 under additive-free conditions; lower ee for other Josiphos variants in the same substrate class |
| Quantified Difference | >3 percentage points higher ee; higher TON (4000 vs. not reported for Xyliphos system) |
| Conditions | [Ir(COD)Cl]₂ precatalyst, 1-aryl-substituted dihydroisoquinoline substrates, 40% aq. HBr additive, 55–60 °C, H₂ pressure (100 bar for Xyliphos system; conditions for binaphane ligands vary) |
Why This Matters
For procurement decisions in pharmaceutical intermediate synthesis requiring enantiopure tetrahydroisoquinolines, the >99% ee achievable with SL-J216-1 reduces or eliminates the need for downstream chiral purification, directly lowering cost of goods.
- [1] Nie, H.; Zhu, Y.; Hu, X.; Wei, Z.; Yao, L.; Zhou, G.; Wang, P.; Jiang, R.; Zhang, S. Josiphos-Type Binaphane Ligands for Iridium-Catalyzed Enantioselective Hydrogenation of 1-Aryl-Substituted Dihydroisoquinolines. Org. Lett. 2019, 21 (21), 8641–8645. View Source
- [2] Schwenk, R.; Togni, A. P-Trifluoromethyl Ligands Derived from Josiphos in the Ir-Catalysed Hydrogenation of 3,4-Dihydroisoquinoline Hydrochlorides. Dalton Trans. 2015, 44 (45), 19566–19575. View Source
